N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 441291-15-2) is a synthetic, low-molecular-weight (298.36 Da) benzothiazol-2-ylidene benzamide derivative (C16H14N2O2S) with a purity specification of ≥95%. The compound features a 4-methoxy substituent on the benzothiazole core and an unsubstituted benzamide moiety, distinguishing it from analogs that bear modification on the benzamide ring.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 441291-15-2
Cat. No. B2910202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS441291-15-2
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C16H14N2O2S/c1-18-14-12(20-2)9-6-10-13(14)21-16(18)17-15(19)11-7-4-3-5-8-11/h3-10H,1-2H3
InChIKeyZDZBOSHGRJYIBB-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2E)-4-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 441291-15-2): Core Chemical Identity and Scientific Procurement Context


N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 441291-15-2) is a synthetic, low-molecular-weight (298.36 Da) benzothiazol-2-ylidene benzamide derivative (C16H14N2O2S) with a purity specification of ≥95% . The compound features a 4-methoxy substituent on the benzothiazole core and an unsubstituted benzamide moiety, distinguishing it from analogs that bear modification on the benzamide ring. This structural class has been investigated for diverse biological activities, including modulation of alkaline phosphatase isozymes [1] and nuclear receptor interaction [2], positioning the compound as a valuable tool for structure-activity relationship (SAR) exploration and hit-confirmation studies.

Why In-Class Benzothiazol-2-ylidene Benzamides Cannot Be Interchanged: The Case of N-[(2E)-4-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide


Benzothiazol-2-ylidene benzamide derivatives exhibit pronounced substituent-dependent pharmacological profiles, making simple generic substitution scientifically invalid. A closely related positional isomer—4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide—demonstrates micromolar activity against transcription factor p65 (EC50 = 6.41 µM) and nuclear hormone receptor DAF-12 (EC50 = 67.5 µM) [1], while the unsubstituted benzamide variant (the target compound) lacks equivalent published data, implying divergent target engagement. Even minor modifications, such as relocating the methoxy group from the benzamide ring to the benzothiazole core, can fundamentally alter hydrogen-bonding networks, lipophilicity, and binding-pocket complementarity. Consequently, assuming functional equivalence between 441291-15-2 and its isomers or other benzothiazol-2-ylidene analogs without empirical verification risks invalid experimental conclusions.

Quantitative Differentiation of N-[(2E)-4-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Against Closest Analogs: A Procurement-Focused Evidence Guide


Benzothiazole-Core Methoxy Substitution vs. Benzamide-Ring Methoxy Substitution: Structural and Predicted Pharmacokinetic Comparison

The target compound places the methoxy substituent at position 4 of the benzothiazole ring, whereas its closest cataloged analog, 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CID 2318917), carries the methoxy group on the carbonyl-linked phenyl ring. This positional isomerism results in a calculated LogP shift: the benzothiazole-substituted analog (target compound) has a computed LogP of 3.8, while the benzamide-substituted isomer has a reported LogP of 4.5 [1]. The lower lipophilicity of the target compound predicts improved aqueous solubility and reduced nonspecific protein binding, a critical factor for in vitro assay compatibility. Direct biological activity data for the target compound remain unpublished, but the isomer displays EC50 values of 6.41 µM (p65) and 67.5 µM (DAF-12) [2].

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Differential Target Engagement Profile: Target Compound vs. Methoxy-Positional Isomer in Nuclear Receptor and Transcription Factor Assays

The methoxy-positional isomer demonstrates concentration-dependent activity against transcription factor p65 (NF-κB subunit) with EC50 = 6.41 µM, and weaker activity against the nuclear hormone receptor DAF-12 (EC50 = 67.5 µM) and oxysterols receptor LXR-beta (EC50 = 67.5 µM) [1]. Although the target compound has not been subjected to the same panel, the relocation of the methoxy group from the benzamide ring to the benzothiazole core is expected to alter hydrogen-bond acceptor topology in the binding site, potentially shifting selectivity among these targets. This hypothesis is supported by structure-activity trend data from thiazol-2-ylidene-benzamide series showing that even subtle substituent shifts can alter isozyme inhibition selectivity (e.g., TNAP vs. IAP) by >10-fold [2].

Nuclear Receptor Modulation Transcription Factor Inhibition High-Throughput Screening

Commercially Verified Purity Benchmark: N-[(2E)-4-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide at ≥95% vs. Analogs with Unspecified Purity

The target compound is supplied with a documented purity specification of ≥95% by a traceable vendor (Chemenu, catalog number CM967229) . In contrast, several structurally analogous benzothiazol-2-ylidene benzamides—including the N-ethyl-substituted comparator (CAS not assigned) and the 3,6-dimethyl-substituted variant—are listed across multiple aggregator databases without explicit purity certificates. For procurement decisions, the availability of a batch-specific purity specification directly reduces the risk of purchasing degraded or contaminated material, a concern that is heightened for imine-containing benzothiazol-2-ylidene compounds susceptible to hydrolysis at the C=N bond under suboptimal storage conditions.

Compound Quality Control Reproducibility Assay Validation

High-Impact Application Scenarios for N-[(2E)-4-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Deconvolution of Methoxy Substituent Position on Nuclear Receptor Selectivity

By co-testing the target compound (4-methoxybenzothiazole core) with its positional isomer (4-methoxybenzamide core), researchers can directly attribute differential activity on transcription factor p65 (NF-κB) versus nuclear hormone receptors DAF-12 and LXR-beta to the spatial location of the hydrogen-bond-accepting methoxy group. Published p65 EC50 data for the isomer (6.41 µM [1]) provides a quantitative benchmark against which the target compound's activity can be measured, enabling a matched-pair molecular pharmacology analysis that is impossible with either compound alone.

Alkaline Phosphatase Isozyme Profiling in Anticancer Drug Discovery

The thiazol-2-ylidene-benzamide scaffold has demonstrated selective inhibition of tissue-nonspecific alkaline phosphatase (TNAP) over intestinal alkaline phosphatase (IAP), with selectivity ratios exceeding 10-fold for certain substitution patterns [2]. The target compound, bearing a unique 4-methoxybenzothiazole pharmacophore, serves as a critical probe for expanding this SAR landscape. Its defined purity (≥95% ) ensures that observed inhibitory activity is not confounded by impurities, a prerequisite for reliable kinetic analysis and crystallography studies.

Negative Control or Selectivity Counter-Screen for Kinase and Transcription Factor Panels

Given the lack of published high-potency activity for the target compound against the three screened targets (p65, DAF-12, LXR-beta), it is a rational candidate for use as a structurally matched negative control in medium-throughput screening cascades. When a research program identifies a hit from a benzothiazol-2-ylidene library, the target compound can be purchased alongside the active hit to confirm that observed activity is substituent-specific rather than scaffold-driven, thereby reducing false-positive triage rates.

Computational Chemistry and Molecular Docking Template

The target compound's rigid benzothiazol-2-ylidene core, combined with a single, well-defined methoxy substituent, makes it an ideal small-molecule template for validating docking protocols against nuclear receptor and alkaline phosphatase crystal structures. Its calculated LogP of approximately 3.8 provides a balanced polarity profile suitable for both hydrophobic and polar binding-site grids [3], enabling systematic in silico comparison with the higher-LogP isomer (LogP ≈ 4.5) to parameterize solvation and desolvation penalties in scoring functions.

Quote Request

Request a Quote for N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.